(4-(Methylsulfonyl)pyridin-2-yl)methanamine
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Overview
Description
(4-(Methylsulfonyl)pyridin-2-yl)methanamine is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . This compound is characterized by a pyridine ring substituted with a methylsulfonyl group at the 4-position and a methanamine group at the 2-position. It is used primarily in research and development settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methylsulfonyl)pyridin-2-yl)methanamine typically involves the reaction of 4-(methylsulfonyl)pyridine with formaldehyde and ammonia or a primary amine under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
(4-(Methylsulfonyl)pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; temperatures between 0°C and 25°C.
Reduction: Lithium aluminum hydride; temperatures between 0°C and 50°C.
Substitution: Various nucleophiles such as halides or amines; temperatures between 0°C and 100°C.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(4-(Methylsulfonyl)pyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-(Methylsulfonyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-(Methylsulfonyl)pyridin-4-yl)methanamine: Similar structure but with different substitution pattern on the pyridine ring.
(4-(Methylsulfonyl)phenyl)methanamine: Contains a phenyl ring instead of a pyridine ring.
(4-(Methylsulfonyl)pyridin-2-yl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group
Uniqueness
(4-(Methylsulfonyl)pyridin-2-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
(4-methylsulfonylpyridin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-12(10,11)7-2-3-9-6(4-7)5-8/h2-4H,5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIIMIHCZBNQBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=NC=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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